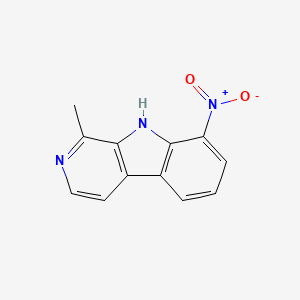

9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-

Description

BenchChem offers high-quality 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-8-nitro-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-7-11-9(5-6-13-7)8-3-2-4-10(15(16)17)12(8)14-11/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCFRLVPCJMFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144768 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102207-02-3 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of the Pyrido 3,4 B Indole β Carboline Scaffold in Organic and Biological Chemistry

The foundational structure of β-carbolines is the pyrido[3,4-b]indole ring system, a tricyclic aromatic framework. nih.gov This scaffold is prevalent in numerous natural products and has been the subject of extensive synthetic efforts. nih.gov The planarity of the β-carboline ring system allows it to intercalate into DNA, a property that underpins some of its biological activities. mdpi.com The synthesis of the β-carboline core is often achieved through the Pictet-Spengler reaction, a classic method that involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. nih.gov This reaction has proven to be a versatile and reliable tool for accessing a wide range of substituted β-carbolines. nih.gov

Importance of β Carboline Derivatives in Chemical Biology Research

β-Carboline derivatives have demonstrated a remarkable diversity of biological activities, making them valuable tools in chemical biology and medicinal chemistry. nih.gov Their reported pharmacological effects are extensive and include antitumor, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The mechanism of action for their anticancer effects is often attributed to the inhibition of key enzymes such as topoisomerases and protein kinases, as well as their ability to induce apoptosis. mdpi.comnih.gov Furthermore, the β-carboline scaffold has been identified as a privileged structure in drug discovery, serving as a starting point for the development of new therapeutic agents. nih.gov The structure-activity relationship (SAR) studies of various β-carboline derivatives have revealed that the nature and position of substituents on the tricyclic ring system significantly influence their biological potency and selectivity. nih.govresearchgate.net

Specific Focus on 9h Pyrido 3,4 B Indole, 1 Methyl 8 Nitro 8 Nitroharmane Within the Class

Established Synthetic Pathways for the β-Carboline Nucleus

The construction of the β-carboline skeleton has been a subject of extensive research, leading to the development of several robust synthetic methodologies. These pathways offer versatile entry points to a wide array of substituted β-carboline derivatives.

Pictet-Spengler Cyclization Approaches

The Pictet-Spengler reaction, discovered in 1911, stands as one of the most fundamental and widely employed methods for the synthesis of tetrahydro-β-carbolines. nsf.govnih.gov This reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or its derivatives, with an aldehyde or ketone in the presence of an acid catalyst. nsf.govresearchgate.net The initial condensation forms a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich indole (B1671886) nucleus, followed by proton loss to yield the tetrahydro-β-carboline product. nsf.gov Subsequent oxidation is required to furnish the fully aromatic β-carboline.

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome. wikipedia.org While traditional methods often employ strong Brønsted acids like hydrochloric acid or trifluoroacetic acid with heating, milder conditions have also been developed. nsf.govnih.gov For instance, the reaction can proceed in aprotic media, sometimes even without an acid catalyst, leading to improved yields in certain cases. nih.gov The versatility of the Pictet-Spengler reaction allows for the incorporation of various substituents on both the tryptamine and the carbonyl component, providing access to a diverse library of β-carboline derivatives. nih.gov

Fischer Indolization and Related Strategies

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, offers another classical yet powerful route to the indole core, which can be extended to the synthesis of β-carbolines. wikipedia.orgtaylorandfrancis.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov The reaction mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org

For the synthesis of β-carbolines, a suitably substituted piperidone derivative can be reacted with a phenylhydrazine to construct the tricyclic system. researchgate.net The choice of substituents on the phenylhydrazine is crucial as it dictates the substitution pattern on the benzene (B151609) ring of the resulting β-carboline. For example, using a nitro-substituted phenylhydrazine can lead to the formation of a nitro-β-carboline derivative. nih.gov This strategy provides a direct method for introducing substituents onto the A-ring of the β-carboline nucleus.

One-Pot Synthesis Methods, e.g., Manganese Dioxide Mediated Oxidations

In the quest for more efficient and environmentally benign synthetic procedures, one-pot methodologies have gained significant attention. A notable example is the manganese dioxide (MnO₂) mediated one-pot synthesis of β-carbolines. ljmu.ac.uk This process often involves a cascade of reactions, such as an oxidation, a Pictet-Spengler cyclization, and a final oxidative aromatization, all occurring in a single reaction vessel. ljmu.ac.uk

For instance, an activated alcohol can be oxidized by MnO₂ in situ to generate an aldehyde, which then reacts with tryptamine via a Pictet-Spengler cyclization to form a tetrahydro-β-carboline intermediate. The same MnO₂ then acts as an oxidizing agent to aromatize the piperidine (B6355638) ring, affording the fully aromatic β-carboline. ljmu.ac.uk This approach is particularly elegant as it minimizes purification steps and reduces waste, making it an attractive strategy for the synthesis of various β-carboline derivatives.

Annulation Reactions in β-Carboline Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide another powerful tool for the construction of the β-carboline framework. These reactions can be catalyzed by various transition metals, such as palladium or rhodium, and often proceed through C-H activation and functionalization pathways. ljmu.ac.uk

For example, a palladium-catalyzed reaction can be employed to construct the pyridine (B92270) ring of the β-carboline system. rsc.org These methods often offer high regioselectivity and functional group tolerance. More complex, multi-component reactions involving annulation can also be utilized to build the β-carboline core, sometimes in a single step from relatively simple starting materials.

Targeted Synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- and Related Derivatives

The synthesis of specifically substituted β-carbolines, such as 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, requires careful consideration of the synthetic strategy to ensure the correct placement of the functional groups.

Regioselective Functionalization of the β-Carboline Core

The regioselective functionalization of the β-carboline core can be achieved either by introducing the desired substituents onto the starting materials before the cyclization reaction or by direct functionalization of the pre-formed β-carboline ring.

Synthesis via Pre-functionalized Precursors:

A highly effective strategy for the synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole involves the use of appropriately substituted starting materials in a classical ring-forming reaction. The Fischer indole synthesis is particularly well-suited for this purpose. A plausible synthetic route would involve the reaction of 3-nitrophenylhydrazine (B1228671) with a suitable ketone that can provide the 1-methyl-substituted piperidine ring portion of the final molecule.

For instance, a reaction analogous to the synthesis of 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-cabazole, which was prepared from o-nitrophenylhydrazine and 2-methylcyclohexanone, could be envisioned. nih.gov In the case of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the corresponding piperidone precursor would be required. The use of 3-nitrophenylhydrazine would ensure the placement of the nitro group at the 8-position of the resulting β-carboline. The subsequent aromatization of the newly formed ring would yield the final target compound.

Similarly, the Pictet-Spengler reaction can be employed with a pre-functionalized tryptamine derivative. For the synthesis of an 8-nitro-β-carboline, one would start with 6-nitro-tryptamine . The reaction of 6-nitro-tryptamine with acetaldehyde (B116499) would lead to the formation of 1-methyl-8-nitro-1,2,3,4-tetrahydro-β-carboline, which can then be oxidized to the aromatic product.

Direct Functionalization:

While direct nitration of the 1-methyl-β-carboline core is another theoretical possibility, achieving regioselectivity at the 8-position can be challenging. Electrophilic aromatic substitution reactions on the β-carboline ring system can lead to a mixture of isomers, and the directing effects of the existing substituents must be carefully considered.

The following table summarizes the key starting materials for the targeted synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole via the Fischer Indole and Pictet-Spengler pathways.

| Synthetic Pathway | Key Starting Material 1 | Key Starting Material 2 | Resulting Intermediate/Product |

| Fischer Indole Synthesis | 3-Nitrophenylhydrazine | A suitable piperidone precursor | 1-Methyl-8-nitro-tetrahydro-β-carboline |

| Pictet-Spengler Reaction | 6-Nitro-tryptamine | Acetaldehyde | 1-Methyl-8-nitro-tetrahydro-β-carboline |

Introduction of Methyl and Nitro Substituents at Specific Positions

The strategic introduction of methyl and nitro groups onto the 9H-Pyrido(3,4-b)indole (β-carboline) framework is fundamental to creating specific analogues like 1-methyl-8-nitro-9H-pyrido(3,4-b)indole, also known as 8-nitroharmane. The most prevalent and regioselective method for installing the C1-methyl group is through the Pictet-Spengler reaction. chemeurope.comwikipedia.org This reaction condenses a tryptamine derivative with an aldehyde; in the case of harmane synthesis, acetaldehyde is used to provide the C1-methyl group. nih.gov

The introduction of a nitro group onto the benzene ring (A-ring) of the β-carboline core can be achieved by two primary strategies: direct nitration of the pre-formed β-carboline scaffold or by utilizing a pre-nitrated indole precursor in a cyclization reaction.

Direct Nitration: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. researchgate.net Treating the parent β-carboline, harmane, with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group. However, this method often yields a mixture of positional isomers, with nitration occurring at various positions on the electron-rich A-ring, such as C-6 and C-8. researchgate.net A catalyst-free approach using tert-butyl nitrite (B80452) (TBN) has been reported for the C4-nitration of 1-aryl-β-carbolines. researchgate.net

Use of a Nitrated Precursor: A more regioselective approach involves starting with a tryptamine derivative that already contains a nitro group at the desired position. For the synthesis of 8-nitroharmane, the key starting material is 6-nitrotryptamine. The position-6 of the tryptamine precursor becomes position-8 in the resulting tetracyclic β-carboline product after the Pictet-Spengler cyclization. This precursor-based strategy avoids the issue of isomeric mixtures associated with direct nitration of the final scaffold.

Synthesis of 8-Nitroharmane and Positional Isomers

The cornerstone of β-carboline synthesis is the Pictet-Spengler reaction, discovered in 1911. wikipedia.org This reaction forms the basis for the synthesis of 8-nitroharmane and its isomers.

The most direct synthesis of 8-nitroharmane involves the condensation of 6-nitrotryptamine with acetaldehyde. chemeurope.comnih.gov The reaction is typically catalyzed by an acid and proceeds through the formation of a Schiff base, which then cyclizes via an intramolecular electrophilic substitution onto the indole ring. The resulting 1,2,3,4-tetrahydro-β-carboline is then aromatized to the final β-carboline. Common oxidizing agents for the aromatization step include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C). ljmu.ac.uk

Positional isomers of 8-nitroharmane are primarily generated through two routes:

Direct Nitration of Harmane: As mentioned, nitration of harmane (1-methyl-9H-pyrido[3,4-b]indole) produces a mixture of nitro-isomers. The primary products are often 6-nitroharmane and 8-nitroharmane, which must then be separated chromatographically.

Pictet-Spengler Reaction with Isomeric Nitrotryptamines: The use of different isomers of nitrotryptamine (e.g., 4-nitro-, 5-nitro-, or 7-nitrotryptamine) in the Pictet-Spengler reaction with acetaldehyde will yield the corresponding positional isomers of nitroharmane (e.g., 5-nitroharmane, 6-nitroharmane, or 9-nitroharmane, respectively).

An alternative approach involves a palladium-catalyzed reaction sequence starting from fluoropyridines and 2-haloanilines, which has been used to synthesize harmine (B1663883), demonstrating a modern method for constructing the β-carboline core. chemrxiv.org

Generation of Analogues and Derivatives for Structure-Activity Studies

To explore the structure-activity relationships of 8-nitroharmane, chemists synthesize a variety of analogues by modifying different parts of the molecule.

C1-Substituted Derivatives

The substituent at the C1 position of the β-carboline ring is readily varied by changing the carbonyl component in the Pictet-Spengler reaction. wikipedia.orgnih.gov Instead of acetaldehyde, other aldehydes or ketones can be reacted with 6-nitrotryptamine to generate a library of C1-substituted-8-nitro-β-carbolines.

| Starting Aldehyde/Ketone | Resulting C1-Substituent |

| Formaldehyde | Hydrogen |

| Propionaldehyde | Ethyl |

| Benzaldehyde | Phenyl |

| Acetone | 1,1-dimethyl |

This modularity allows for the systematic exploration of how the size, electronics, and sterics of the C1-substituent affect biological activity.

3-Substituted Derivatives

Functionalization at the C3 position of the β-carboline nucleus is more complex but several methods have been developed. One common strategy starts with L-tryptophan, which contains a carboxylic acid group that becomes the C3-substituent after the Pictet-Spengler reaction. This C3-carboxylic acid can then be converted into a variety of other functional groups (esters, amides, etc.). nih.govresearchgate.net

More advanced methods include:

Palladium-catalyzed cross-coupling reactions: Starting with a 3-halo-β-carboline (e.g., 3-chloro-β-carboline), various substituents can be introduced using reactions like Suzuki or Sonogashira couplings. ljmu.ac.uk

Morita–Baylis–Hillman (MBH) reaction: 3-Formyl-9H-pyrido[3,4-b]indoles can be used as precursors to generate C3-substituted MBH adducts. beilstein-journals.org

Conversion to β-carbolinones: 3-Substituted β-carbolines can be converted to the corresponding 3-substituted β-carbolin-1-one derivatives in a two-step process involving N-oxidation followed by treatment with acid and base. nih.govresearchgate.net

N9-Alkylated Derivatives

The indole nitrogen (N9) of the β-carboline ring can be functionalized through various N-alkylation methods. These reactions typically involve deprotonation of the N-H bond with a base, followed by reaction with an alkylating agent.

| Reagents | Reaction Conditions | Resulting N9-Substituent |

| Alkyl halide (e.g., CH₃I, BnBr) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Alkyl, Benzyl |

| Alcohol | Mitsunobu conditions (DEAD, PPh₃) | Alkyl |

This modification is often used to improve properties such as solubility or cell permeability. The reactivity of the N9 position can also influence subsequent reactions on the β-carboline scaffold. beilstein-journals.org

Reaction Mechanisms of β-Carboline Transformations

The synthesis and functionalization of β-carbolines are governed by fundamental principles of organic reaction mechanisms.

The Pictet-Spengler reaction is a prime example of an intramolecular electrophilic aromatic substitution. wikipedia.orgdepaul.edu The mechanism proceeds as follows:

Imine/Iminium Ion Formation: The amine of the tryptamine derivative attacks the carbonyl carbon of the aldehyde or ketone. Dehydration of the resulting hemiaminal forms a Schiff base (imine). Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

Intramolecular Cyclization: The electron-rich C2 position of the indole ring acts as a nucleophile, attacking the electrophilic iminium ion. This ring-closing step forms a new six-membered ring and creates a spirocyclic intermediate.

Rearrangement and Deprotonation: A 1,2-shift of the alkyl group from the spiro-carbon to the adjacent carbon, followed by deprotonation, re-aromatizes the indole ring system, yielding a tetrahydro-β-carboline.

Aromatization: The final step to form the fully aromatic β-carboline involves an oxidation reaction to remove two hydrogen atoms from the newly formed pyridine ring.

The nitration of the harmane A-ring follows the standard mechanism for electrophilic aromatic substitution.

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-system of the benzene ring of harmane acts as a nucleophile, attacking the nitronium ion. This step is rate-determining and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroharmane product. The electron-donating nature of the indole portion of the molecule directs the substitution primarily to the C6 and C8 positions.

Mechanistic Insights into Cyclization Reactions

The cornerstone for the synthesis of the 9H-pyrido[3,4-b]indole skeleton is the Pictet-Spengler reaction. chemeurope.comwikipedia.org This acid-catalyzed reaction involves the condensation of a β-arylethylamine, in this case, a tryptamine derivative, with an aldehyde or ketone, followed by an electrophilic cyclization onto the electron-rich indole nucleus.

For the synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the logical starting materials would be 7-nitrotryptamine and an acetaldehyde equivalent. The reaction mechanism proceeds through the initial formation of a Schiff base from the tryptamine and acetaldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. The crucial step of the reaction is the intramolecular electrophilic attack of the indole ring at the C-2 position onto this iminium ion. wikipedia.org

Two main mechanistic pathways for the cyclization have been proposed for tryptamines:

Direct C-2 Attack: The iminium ion is directly attacked by the C-2 position of the indole ring.

Spiroindolenine Intermediate: An initial attack at the more nucleophilic C-3 position of the indole forms a spiroindolenine intermediate. This intermediate then undergoes a Wagner-Meerwein type rearrangement, leading to the formation of the six-membered ring and the tetrahydro-β-carboline product. wikipedia.org

The presence of a nitro group at the 7-position of the starting tryptamine (which becomes the 8-position in the final β-carboline) significantly influences this cyclization. The nitro group is a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. wikipedia.org This deactivation makes the Pictet-Spengler reaction more challenging compared to reactions with electron-rich tryptamines, often requiring harsher reaction conditions to proceed effectively.

The general course of the Pictet-Spengler reaction is outlined below:

| Step | Description | Intermediate |

| 1 | Formation of a Schiff base from 7-nitrotryptamine and acetaldehyde. | Schiff Base |

| 2 | Protonation of the Schiff base to form an iminium ion. | Iminium Ion |

| 3 | Intramolecular electrophilic attack of the indole C-2 onto the iminium ion. | Spiroindolenine or direct cyclization intermediate |

| 4 | Rearomatization to form the tetrahydro-β-carboline ring system. | 1-methyl-8-nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole |

Oxidative Aromatization Processes

The Pictet-Spengler reaction yields a 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole. To obtain the fully aromatic 9H-pyrido[3,4-b]indole system, an oxidation step is required. This process, known as oxidative aromatization or dehydrogenation, removes two pairs of hydrogen atoms from the newly formed piperidine ring.

A variety of oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions can be critical to achieving a good yield without causing unwanted side reactions, especially given the presence of the sensitive nitro group.

Commonly used methods for the oxidation of tetrahydro-β-carbolines include:

Manganese Dioxide (MnO₂): This is a widely used and often mild reagent for the dehydrogenation of nitrogen-containing heterocycles.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be effective, though conditions must be carefully controlled to avoid over-oxidation. nih.gov

Heme Peroxidases: Enzymatic methods using peroxidases like horseradish peroxidase have been shown to effectively catalyze the oxidation of tetrahydro-β-carbolines to their aromatic counterparts. nih.gov

Palladium on Carbon (Pd/C): This catalyst can be used in the presence of a hydrogen acceptor at elevated temperatures. researchgate.net

Composite Catalysts: Nanocomposite catalysts, such as H₃PO₄·12WO₃/OMS-2, have demonstrated high selectivity in the oxidation of tetrahydro-β-carbolines. rsc.org

The selection of the appropriate method would depend on the stability of the 1-methyl-8-nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole precursor and the desired reaction scale.

Electrophilic and Nucleophilic Substitutions on the Ring System

The reactivity of the aromatic rings of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole to substitution reactions is governed by the electronic properties of the constituent rings and the influence of the methyl and nitro substituents. The β-carboline nucleus consists of a pyridine ring (Ring C) fused to an indole moiety (Rings A and B).

Electrophilic Substitution:

The indole nucleus is generally susceptible to electrophilic attack. However, in the case of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the situation is complex.

Ring A (Benzene part of indole): The 8-nitro group is a powerful deactivating group, withdrawing electron density from Ring A through both resonance and inductive effects. This makes electrophilic substitution on this ring significantly more difficult than on an unsubstituted indole. Any electrophilic attack would be directed to the positions meta to the nitro group, which are C-5 and C-7.

Ring B (Pyrrole part of indole): The pyrrole (B145914) ring is generally the most reactive part of the indole system towards electrophiles. However, its reactivity is also diminished by the deactivating effect of the 8-nitro group. The C-4 position is the most likely site for electrophilic attack on this ring.

Ring C (Pyridine ring): The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic substitution, requiring harsh conditions. The 1-methyl group is a weakly activating, ortho-, para-directing group.

Nucleophilic Substitution:

The presence of the strongly electron-withdrawing nitro group at the 8-position makes Ring A susceptible to nucleophilic aromatic substitution (SNAAr). A good leaving group at positions ortho or para to the nitro group (i.e., at C-7 or C-5) would be readily displaced by a nucleophile.

Furthermore, studies on 1-methoxy-6-nitroindole derivatives have shown that a methoxy (B1213986) group at the indole nitrogen can act as a leaving group, facilitating nucleophilic substitution at the C-2 position. psu.edu This suggests that the pyrido[3,4-b]indole system with an 8-nitro substituent might undergo nucleophilic attack under specific conditions, particularly if a suitable leaving group is present on the ring system.

The reactivity of the pyridine ring (Ring C) towards nucleophiles is also a consideration. Pyridine itself can undergo nucleophilic substitution, particularly at the C-2 and C-4 positions, especially if a good leaving group is present or under activating conditions (e.g., Chichibabin reaction).

The following table summarizes the predicted reactivity for the different positions on the 1-methyl-8-nitro-9H-pyrido[3,4-b]indole ring system:

| Ring Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Influencing Factors |

| C-3 | Low | Potential for addition reactions (e.g., Morita-Baylis-Hillman with a formyl group) beilstein-journals.org | Reactivity often dependent on functionalization at this position. |

| C-4 | Most likely site on indole moiety | Low | Pyrrole-like character. |

| C-5 | Deactivated | Potentially activated for SNAAr | Meta to nitro group; Ortho to indole nitrogen. |

| C-6 | Deactivated | Low | Para to nitro group. |

| C-7 | Deactivated | Potentially activated for SNAAr | Ortho to nitro group. |

Enzymatic Inhibition Studies

Derivatives of 9H-pyrido[3,4-b]indole have been shown to interact with and inhibit various enzymes, which is central to their biological effects. These interactions are being explored for their potential in developing new therapeutic agents.

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to significant alterations in drug pharmacokinetics and toxicity profiles. Several 9H-pyrido[3,4-b]indole derivatives have been identified as potent inhibitors of CYP enzymes. researchgate.net

Norharman (9H-pyrido[3,4-b]indole) has been demonstrated to inhibit microsomal CYP-related enzyme activities. nih.gov Studies have shown that norharman can reduce the mutagenicity of various compounds, including heterocyclic amines, aflatoxin B1, and benzo[a]pyrene, in the presence of liver S9 fractions from rats. nih.gov The 50% inhibitory concentration (IC50) for norharman's inhibition of CYP-related enzyme activities has been reported to be in the range of 0.07-6.4 µg/ml. nih.gov Furthermore, norharman has been identified as a high-affinity type II ligand for the steroidogenic cytochromes P450, specifically CYP11 in rat adrenal mitochondria and CYP17 in rat testicular microsomes. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| IC50 for CYP-related enzyme activities | 0.07-6.4 µg/ml | nih.gov |

Research has clarified that norharman acts as an inhibitor of the CYP-mediated biotransformation of certain substrates through the inhibition of oxygen (O2) binding to the CYP heme. nih.gov This mechanism of action is significant as it suggests that the inhibitory effect of norharman on CYP enzymes occurs at much lower concentrations than those required for its intercalation into DNA. nih.gov

Norharman has been specifically identified as a noncompetitive inhibitor of CYP1A-related activities. nih.gov In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. This mode of inhibition is distinct from competitive inhibition, where the inhibitor directly competes with the substrate for the active site. For instance, progesterone (B1679170) binding to CYP17 is competitively inhibited by norharman with a Ki of 2.6 µM. nih.gov

In addition to its effects on CYP enzymes, norharman has been found to inhibit topoisomerase I (Topo I) activity. nih.gov Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibitors are often investigated as potential anticancer agents. The 50% inhibitory concentration (IC50) for norharman's inhibition of Topo I activity has been reported to be 31.0 µg/ml. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| IC50 for Topo I activity | 31.0 µg/ml | nih.gov |

The pyrido[3,4-b]indole scaffold has been explored for its potential as a source of kinase inhibitors, which are a major focus in modern drug discovery, particularly for cancer therapy. longdom.org A series of novel pyrido[3,4-b]indol-1-one derivatives were designed and synthesized as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of malignancies and autoimmune diseases. nih.gov Two of these compounds, designated as compounds 12 and 18, demonstrated potent enzymatic activity against BTK with IC50 values of 0.22 µM and 0.19 µM, respectively. nih.gov Furthermore, pyrimido[4,5-b]indole derivatives, which share a related core structure, have been identified as dual inhibitors of RET and TRK kinases, which are implicated in various cancers. nih.gov The development of such compounds with novel scaffolds is crucial for expanding the range of available kinase inhibitors. nih.gov

| Compound | IC50 against BTK (µM) | Reference |

|---|---|---|

| Compound 12 | 0.22 | nih.gov |

| Compound 18 | 0.19 | nih.gov |

Kinase Inhibition by Pyrido[3,4-b]indole Derivatives

Inhibition of CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A

The β-carboline scaffold has been identified as a promising framework for the development of kinase inhibitors. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

Research has shown that certain bis-indole compounds, such as indirubins, which share structural similarities with the β-carboline core, are potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Both of these kinases are implicated in the abnormal hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. nih.gov The inhibitory activity of indirubin-3'-monoxime (B1671880) on tau phosphorylation has been demonstrated both in vitro and in vivo at sites specific to Alzheimer's disease. nih.gov

Furthermore, the β-carboline alkaloid harmine is a potent inhibitor of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). nih.govplos.org DYRK1A is another kinase involved in tau protein phosphorylation. nih.gov The inhibition of DYRK1A by β-carboline compounds has been shown to reduce the levels of multiple phosphorylated forms of tau. nih.gov Structure-activity relationship studies on harmine analogs have revealed that modifications to the β-carboline structure can modulate their inhibitory potency and selectivity for DYRK1A over other kinases like DYRK2 and HIPK2. plos.org For instance, an optimized harmine analog, AnnH75, has demonstrated high selectivity for DYRK1A and DYRK1B. plos.org While harmine itself also potently inhibits monoamine oxidase A (MAO-A), some of its analogs have been developed to have minimal or no MAO-A inhibitory activity while retaining their potent DYRK1A inhibition. plos.org

Table 1: Inhibitory Activity of Selected β-Carboline Analogs against DYRK1A and Related Kinases

| Compound | DYRK1A Inhibition (%) at 1 µM | DYRK1B Inhibition (%) at 1 µM | DYRK2 Inhibition (%) at 1 µM | HIPK2 Inhibition (%) at 10 µM |

| Harmine | >60% | High | Low | Low |

| AnnH31 | >60% | Moderate | Low | Low |

| AnnH75 | >60% | High | Low | Low |

Data adapted from a study on novel β-carboline analogs. plos.org

Monoamine Oxidase Enzyme Inhibition by Harmine

Harmine, a well-studied β-carboline alkaloid, is a potent and reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgdoaj.org MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. wikipedia.org By inhibiting MAO-A, harmine increases the levels of these neurotransmitters in the brain, which is the basis for its use in traditional medicine and its investigation for potential antidepressant effects. wikipedia.orgfrontiersin.org

The inhibition of MAO-A by harmine is highly selective over monoamine oxidase B (MAO-B), with a selectivity ratio of up to 10,000-fold. wikipedia.org This selectivity is significant because MAO-B is primarily involved in the metabolism of other substances like phenethylamine. wikipedia.org The reversible nature of harmine's inhibition of MAO-A (termed a RIMA, or Reversible Inhibitor of Monoamine Oxidase A) is a key feature that distinguishes it from older, irreversible MAO inhibitors, potentially offering a safer profile. wikipedia.orgwikipedia.org

Molecular docking studies suggest that the potent MAO inhibition by β-carboline compounds is influenced by their electronic properties rather than just steric factors. doaj.org The structure-activity relationship for MAO inhibition indicates that substitutions on the β-carboline ring can significantly alter the inhibitory activity and selectivity. For example, while a large substituent at position 7 of harmine is well-tolerated for MAO-A inhibition, it can also confer potent MAO-B inhibitory activity. doaj.org

Nucleic Acid Interactions and Associated Mechanisms

The planar, tricyclic ring system of 9H-pyrido(3,4-b)indoles allows them to interact with nucleic acids through various mechanisms, including intercalation and photosensitization, leading to DNA damage and potential cytotoxic effects.

DNA Intercalation Properties of β-Carbolines

Several β-carboline derivatives have been shown to intercalate into DNA. jst.go.jpscielo.brnih.gov This mode of binding involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. Spectroscopic studies, including absorption and fluorescence spectroscopy, as well as circular dichroism, have provided evidence for the intercalative binding of β-carbolines like norharman, harman, harmol, harmine, harmalol, and harmaline (B1672942) to DNA. jst.go.jp

The affinity and specificity of this interaction are influenced by substituents on the β-carboline skeleton. jst.go.jp For instance, the presence of polar groups such as hydroxyl (-OH) and methoxy (-OCH3) can enhance the binding affinity. jst.go.jp Conversely, a decrease in the planarity of the β-carboline structure reduces binding affinity. jst.go.jp The binding constants (Kb) for the interaction of various β-carbolines with calf thymus DNA (ctDNA) have been determined, with values ranging from 10^2 to 10^6 M-1, indicating varying degrees of interaction strength. scielo.br Molecular docking studies have further supported the intercalative binding model, suggesting the formation of hydrogen bonds between the β-carboline molecule and DNA base pairs. scielo.br

Photoinduced DNA Damage Mechanisms by 9-Methyl-β-Carbolines

Certain β-carboline derivatives, particularly 9-methyl-β-carbolines, can act as photosensitizers, meaning they can induce DNA damage upon excitation with UVA light. rsc.orgresearchgate.netnih.gov The mechanisms of this photodamage are complex and can involve both Type I and Type II photochemical reactions.

Studies on 9-methyl-norharmane, 9-methyl-harmane, and 9-methyl-harmine have shown that upon UVA excitation at physiological pH, the primary mechanism of DNA damage is a Type I reaction involving the protonated form of the excited β-carboline. rsc.orgnih.gov This process leads to the generation of oxidized purine (B94841) residues, single-strand breaks, and sites of base loss. rsc.orgnih.gov In addition to the Type I mechanism, the excited neutral form of these β-carbolines can induce the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) through triplet-triplet energy transfer. rsc.orgnih.gov The efficiency of CPD formation can be influenced by the solvent environment; for example, the yield of CPDs from 9-methyl-norharmane is higher in D2O, likely due to slower protonation in the deuterated solvent. rsc.orgnih.gov

Interaction with 2'-Deoxynucleotides (dNMPs)

The interaction of β-carbolines with individual components of DNA, such as 2'-deoxynucleotides (dNMPs), provides further insight into their nucleic acid binding properties. Studies have investigated the interaction between norharmane (a parent β-carboline) and dGMP (2'-deoxyguanosine 5'-monophosphate), dAMP (2'-deoxyadenosine 5'-monophosphate), and dCMP (2'-deoxycytidine 5'-monophosphate) in both the ground and excited states. nih.gov

The interaction between norharmane and dNMPs is significantly dependent on the pH of the solution. nih.govresearchgate.net This pH dependence is attributed to the different protonation states of the norharmane molecule. In acidic to neutral conditions, the cationic form of norharmane interacts with dNMPs, while at higher pH, the neutral form is involved. Spectroscopic analyses, including UV-vis and 1H-NMR, have been used to characterize the formation of complexes between norharmane and dNMPs and to elucidate the influence of pH on these interactions. nih.govresearchgate.net The results from these studies help to build a more detailed picture of the molecular forces driving the association of β-carbolines with the building blocks of DNA.

Ground and Electronic Excited State Interactions

The photophysical properties of 9H-Pyrido(3,4-b)indoles, such as harmane, are complex and heavily influenced by their environment. Spectroscopic studies reveal that these molecules can exist in different isomeric forms in their ground state, particularly in aprotic solvents. bohrium.com For instance, N2-methyl-9H-pyrido[3,4-b]indole has been shown to exist as two distinct ground-state isomers, proposed to be a quinonoid and a dipolar zwitterionic structure. bohrium.com The equilibrium between these isomers is sensitive to solvent polarity. bohrium.com

Upon excitation with light, these molecules transition to electronic excited states. The behavior in the excited state is also multifaceted, often resulting in dual fluorescence emissions. bohrium.com This phenomenon is attributed to the simultaneous emission from both a locally excited (LE) state and a charge transfer (CT) excited state. bohrium.com The nature of the solvent and its ability to form hydrogen bonds can significantly affect the energies of both the ground and excited states. bohrium.comresearchgate.net

Studies on the parent compound, norharmane (9H-pyrido[3,4-b]indole), show that interactions with biomolecules like 2'-deoxynucleotides are pH-dependent in both the ground and the first electronic excited state. researchgate.net The formation of complexes is influenced by the protonation state of both the pyridoindole ring and the nucleotide. researchgate.net Specifically, the pyridinic nitrogen and the pyrrolic group of the β-carboline ring exhibit different hydrogen bonding donor/acceptor properties in the ground and excited states, which dictates their interaction with other molecules and the potential for forming phototautomers. researchgate.net

DNA Groove Binding Mechanisms

The interaction between 9H-Pyrido(3,4-b)indole derivatives and DNA is a critical aspect of their biological activity. These planar molecules can engage with the DNA double helix primarily through two non-covalent modes: intercalation between base pairs or binding within one of the grooves (major or minor). nih.govmdpi.com

For harmane (1-methyl-9H-pyrido[3,4-b]indole), biophysical studies have elucidated a 1:1 complex formation with DNA in the ground state. nih.govresearchgate.net Thermodynamic analysis indicates that this binding is a spontaneous and entropy-driven exothermic process. nih.govresearchgate.net The significant contribution of electrostatic interactions to this binding has been confirmed through salt-dependent fluorescence studies. nih.govresearchgate.net While some studies suggest an intercalative mode of binding for harmane and norharmane, evidenced by fluorescence quenching and DNA unwinding, others point towards groove binding as a primary or initial step. nih.govspandidos-publications.com The mechanism of intercalation itself is often preceded by an initial groove-binding event. rsc.org

Small, crescent-shaped molecules are often associated with binding to the minor groove of DNA. nih.govbohrium.com This interaction is typically driven by a combination of forces including electrostatic interactions, van der Waals forces, and hydrogen bonding. bohrium.com The precise mode of binding—whether intercalation or groove-fitting—can be influenced by subtle structural modifications on the ligand, such as the number and position of methyl groups. rsc.org

Receptor Binding Studies

Affinity for Benzodiazepine (B76468) Receptors by 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole

Certain β-carboline derivatives, the structural family to which 9H-Pyrido(3,4-b)indoles belong, are known to be ligands for the central benzodiazepine receptor (BzR). nih.gov Harmane and its analogs can act as competitive inhibitors of benzodiazepine binding. nih.gov

Specific structural features are required for high-affinity binding and subsequent agonist activity at the benzodiazepine receptor. A proposed pharmacophore model for agonist activity highlights the importance of two electron density sites, an electrostatic or steric interaction site, and two lipophilic regions on the ligand that interact with the receptor protein. nih.gov Studies on various analogs of β-carboline-3-carboxylic acid ethyl esters have shown that compounds can exhibit high affinity for the BzR, with Ki values in the nanomolar range (0.5-22 nM), yet may act as antagonists rather than agonists depending on their specific functional groups. nih.gov The affinity and functional activity are thus highly dependent on the precise substitution pattern on the β-carboline skeleton.

Antifungal Mechanisms

Specific Actions of 8-Nitroharmane against Cryptococcus spp.

Cryptococcus species are pathogenic fungi responsible for life-threatening infections, particularly in immunocompromised individuals. nih.govnih.gov The search for novel antifungal agents is driven by the emergence of drug-resistant strains. nih.gov The compound 8-nitroharmane, a derivative of 9H-Pyrido(3,4-b)indole, has demonstrated notable antifungal activity against these pathogens.

The primary mechanisms of action for many existing antifungals against Cryptococcus involve targeting the fungal cell membrane (e.g., polyenes and azoles) or nucleic acid synthesis (e.g., flucytosine). researchgate.net The cell wall is another crucial target, as its integrity is essential for fungal viability. mdpi.comnih.gov While the specific intracellular signaling pathways activated by 8-nitroharmane in Cryptococcus are a subject of ongoing research, its efficacy is linked to its ability to compromise essential cellular structures.

Impact on Fungal Cell Wall Integrity (Sorbitol Protection Assay)

The fungal cell wall is a dynamic structure that protects the cell from osmotic stress. mdpi.com Compounds that disrupt cell wall synthesis or integrity can be identified using a sorbitol protection assay. nih.gov In this assay, an osmotic stabilizer like sorbitol is added to the growth medium. If a compound's antifungal activity is diminished in the presence of sorbitol (i.e., the Minimum Inhibitory Concentration (MIC) increases), it suggests that the compound's primary target is the cell wall. nih.gov

Studies on various antifungal compounds have shown that disruption of the cell wall leads to morphological changes and loss of cellular integrity. frontiersin.org For example, damage to the cell wall can be a primary effect that precedes damage to the cell membrane. frontiersin.org The application of a sorbitol protection assay in the context of 8-nitroharmane would clarify whether its antifungal action against Cryptococcus spp. involves the disruption of cell wall integrity, a mechanism that is a known target for antifungal drug development. mdpi.comnih.gov

Influence on Fungal Cell Membrane (Ergosterol Effect Assay)

The integrity of the fungal cell membrane, which is critically dependent on the sterol ergosterol (B1671047), is a primary target for many antifungal agents. However, studies on specific β-carboline derivatives suggest that their antifungal mechanism may not universally involve the disruption of ergosterol biosynthesis.

A key study investigated the effects of 8-nitroharmane, a synthetic derivative of the β-carboline harmane, against pathogenic Cryptococcus species. nih.govnih.gov The research employed an ergosterol effect assay to determine if the compound's activity was linked to binding with membrane ergosterol. In this assay, the minimum inhibitory concentration (MIC) of 8-nitroharmane was measured against Cryptococcus neoformans and Candida albicans in both the presence and absence of exogenous ergosterol. nih.gov The results indicated that 8-nitroharmane did not alter the concentration of ergosterol in these fungal species. nih.govnih.gov This finding suggests that, unlike azole antifungals which inhibit ergosterol synthesis, the mechanism of action for 8-nitroharmane is not dependent on this pathway. mdpi.com

The stability of the MIC values in the presence of external ergosterol implies that the compound does not directly bind to membrane ergosterol to a significant extent, distinguishing its action from polyene antifungals like Amphotericin B. nih.gov

Table 1: Effect of 8-Nitroharmane on Fungal Ergosterol

| Compound | Fungal Species | Assay Finding | Implication | Source |

|---|

Induction of Cellular Leakage

While some β-carbolines may not target ergosterol, evidence points towards their ability to disrupt fungal cell membrane integrity, leading to the leakage of intracellular contents.

The study on 8-nitroharmane revealed that while it did not affect ergosterol levels, it did cause an increase in the leakage of substances that absorb light at a wavelength of 260 nm, which is characteristic of nucleic acids and other essential cytoplasmic components. nih.govnih.gov This indicates a loss of membrane integrity and permeabilization. Further research supports this mechanism for other β-carbolines. Harmol, a fully aromatic β-carboline, was found to cause membrane permeabilization in the conidia of fungal pathogens Botrytis cinerea and Penicillium digitatum. researchgate.net This membrane disruption is considered a potential first step in its antifungal action, preceding further intracellular damage. tandfonline.com Similarly, studies on β-carboline 1-hydrazides have shown that their mechanism involves the destruction of fungal cell membranes. nih.gov

A derivative of harmine, N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (PPPIF), was observed to cause severe damage to the cell wall and endomembrane system of Peronophythora litchii, leading to abnormal mycelial morphology. tandfonline.com This body of evidence suggests that a primary antifungal mechanism for several members of the 9H-Pyrido(3,4-b)indole family is the direct disruption of membrane structure and function, resulting in cellular leakage.

Table 2: Membrane-Disrupting Effects of β-Carboline Derivatives

| Compound/Derivative | Fungal Species | Observed Effect | Source |

|---|---|---|---|

| 8-Nitroharmane | Cryptococcus neoformans, C. gattii | Increased leakage of substances absorbing at 260 nm. | nih.gov, nih.gov |

| Harmol | Botrytis cinerea, Penicillium digitatum | Induced conidia membrane permeabilization. | tandfonline.com, researchgate.net |

| β-Carboline 1-hydrazides | - | Led to the destruction of cell membranes. | nih.gov |

Molecular Neurobiological Effects (Focus on Molecular-Level Interactions)

Harmane's Structural Resemblance to Neurotoxins

The β-carboline harmane has been proposed as a putative endogenous neurotoxin due to its structural similarity to known neurotoxic agents. tandfonline.com Specifically, its structure bears a resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a potent neurotoxin that selectively destroys dopaminergic neurons and is used to model Parkinson's disease in laboratory settings. tandfonline.com This structural analogy has led to investigations into the potential role of harmane and related β-carbolines in the pathophysiology of neurodegenerative disorders like Parkinson's disease. tandfonline.commdpi.com

Studies have shown that harmane can induce selective dopaminergic neurotoxicity in model organisms like Caenorhabditis elegans, possibly through mechanisms involving mitochondrial dysfunction. mdpi.comnih.gov The high lipid solubility of harmane allows it to accumulate in brain tissue, and it has a high affinity for neuromelanin, which is abundant in the substantia nigra, the brain region most affected in Parkinson's disease. mdpi.com The structural and chemical similarities between β-carbolines and established neurotoxins provide a molecular basis for their potential involvement in neurodegenerative processes. tandfonline.com

Neuroprotective Effects of Specific 9-Methyl-Harmine Derivatives

In contrast to the potential neurotoxicity of some β-carbolines, specific derivatives, particularly those methylated at the N-9 position of the indole ring, have demonstrated significant neuroprotective properties. nih.gov 9-Methyl-β-carboline (9-me-BC), a synthetic derivative of norharman, has been identified as a neuroprotective compound. nih.gov

Research has shown that 9-me-BC can protect dopaminergic neurons from toxins like rotenone (B1679576) and MPP+. nih.gov It reduces the number of necrotic cells and decreases caspase-3 activity in primary mesencephalic cultures, indicating an anti-apoptotic effect. nih.gov Furthermore, 9-me-BC promotes the differentiation of dopaminergic neurons and stimulates the expression of a range of neurotrophic and transcription factors essential for dopaminergic neuron development and survival. nih.govfrontiersin.org Methylation at the N-9 position appears to be crucial for these protective effects, as methylation at the N-2 position of the pyridine ring can result in neurotoxic compounds. nih.gov

More recent studies on novel harmine derivatives modified at position 9 have also shown exceptional neuroprotective effects against Aβ-induced damage in SH-SY5Y neuroblastoma cells, further highlighting the therapeutic potential of this class of molecules for neurodegenerative diseases. researchgate.net

Modulation of Tau Protein Phosphorylation

The hyperphosphorylation of tau protein is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, leading to the formation of neurofibrillary tangles (NFTs). nih.gov Certain β-carbolines, notably harmine and its derivatives, have been identified as potent modulators of this process.

Harmine acts as a potent inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov DYRK1A is one of the kinases responsible for phosphorylating tau protein at multiple sites associated with Alzheimer's disease. nih.govnih.gov By inhibiting DYRK1A in an ATP-competitive manner, harmine effectively reduces the direct phosphorylation of tau. nih.gov This inhibitory action has been demonstrated to occur at specific pathological sites, such as the pS396 epitope. nih.gov

Studies have shown that harmine can produce a dose-dependent reduction in total tau phosphorylation in cell models. nih.gov This mechanism suggests that β-carboline compounds hold therapeutic promise for tauopathies by directly intervening in the hyperphosphorylation cascade that leads to neuronal dysfunction and degeneration. nih.govnih.gov

Table 3: Summary of Neurobiological Effects

| Compound/Class | Effect | Mechanism/Target | Source |

|---|---|---|---|

| Harmane | Potential Neurotoxicity | Structural similarity to MPTP; mitochondrial dysfunction. | tandfonline.com, mdpi.com |

| 9-Methyl-β-carboline | Neuroprotection | Reduces apoptosis; stimulates neurotrophic factors. | nih.gov, nih.gov, frontiersin.org |

Structure Activity Relationships Sar in 9h Pyrido 3,4 B Indole Chemistry

Influence of Substituent Position and Nature on Biological Activities

Nitro Group Position Effects (e.g., 8-nitro vs. 6-nitro)

The nitro group is a potent electron-withdrawing group that can significantly alter the electronic properties and polarity of the pyridoindole nucleus, often enhancing biological activity. nih.govnih.gov Its presence can facilitate interactions with nucleophilic sites within enzymes and other biological targets. nih.gov While direct comparative studies between 8-nitro and 6-nitro isomers of the 1-methyl-9H-pyrido[3,4-b]indole are not extensively detailed in the available literature, the position of the nitro group is known to be critical.

In the related pyrido[3,4-g]quinazoline scaffold, a 10-nitro derivative showed a markedly different and more potent inhibitory profile against DYRK/CLK protein kinases compared to its non-nitrated counterpart. mdpi.com This highlights that the nitro group's placement dramatically influences the molecule's interaction with kinase targets, which is crucial for its cytotoxic and splicing regulation effects. mdpi.com The electron-withdrawing nature of the nitro group can reshape the molecule's donor-acceptor properties, which is a critical factor for its therapeutic efficacy. mdpi.com The existence of various nitro-substituted derivatives, such as 6-nitro-9H-pyrido[3,4-b]indole-1-carboxamide, underscores the continued interest in exploring how the nitro group's position impacts the compound's function. nih.gov

Methyl Group Influence at C1

The presence of a methyl group at the C1 position of the pyridoindole ring is a significant factor in the biological activity of these compounds. Studies on 3-amino-1-methyl-5H-pyrido[4,3-b]indoles, which are structural isomers of the title compound's scaffold, have shown a direct correlation between their noncovalent DNA binding affinity and their mutagenic potential. nih.govresearchgate.net This suggests that the C1-methylated structure is a key contributor to the molecule's ability to interact with DNA, which may be a limiting step for the expression of its biological effects. nih.gov

In other related heterocyclic systems, the importance of a methyl group has also been noted. For instance, in a series of pyrido[4,3-b]indoles, replacing a 4-methyl group with a 4-hydroxymethyl group resulted in a decrease in antitumor properties, indicating the methyl group itself was crucial for activity. nih.gov

Aromatic Substitution Effects (e.g., Phenyl Ring, Pyridyl Ring)

Substituting the C1 position with larger aromatic systems, such as phenyl or pyridyl rings, has been a key strategy in developing potent derivatives. Research indicates that for significant antiproliferative activity, the C1 position requires at least a bicyclic aromatic or heteroaromatic system. nih.gov

In one study, a 1-naphthyl substituent at C1, combined with a 6-methoxy group, yielded the highest potency against a range of cancer cell lines. nih.govnih.govresearchgate.net Replacing the naphthyl group with a 4-quinolyl substituent produced a compound with comparable potent activity, while isoquinoline (B145761) analogs displayed moderate to poor activity. nih.gov This highlights the importance of the ring nitrogen's position and its influence on electron distribution for receptor binding. nih.gov Monocyclic analogs at the C1 position showed low activity, reinforcing the need for larger aromatic systems. nih.gov

The table below summarizes the antiproliferative activity of C1-substituted 6-methoxy-9H-pyrido[3,4-b]indoles against various cancer cell lines.

| C1-Substituent | HCT116 (Colon) IC₅₀ (µM) | HPAC (Pancreatic) IC₅₀ (µM) | MIA PaCa-2 (Pancreatic) IC₅₀ (µM) | Panc-1 (Pancreatic) IC₅₀ (µM) | Citation |

| 1-Naphthyl | 0.13 | 0.20 | 0.20 | 0.23 | nih.gov |

| 4-Quinolyl | 0.51 | 0.56 | 0.49 | 0.58 | nih.gov |

| Isoquinoline | 5.70 | 7.37 | 4.70 | 10.46 | nih.gov |

Impact of Carbomethoxy and Other Ester Groups

The introduction of ester groups, such as a carbomethoxy group, can also significantly modulate biological activity. In a study of 1-aryl-9H-pyrido[3,4-b]indoles, the presence of a carbomethoxy group at the C3 position was found to effectively enhance the antifilarial activity of the compounds. nih.gov Specifically, the derivative methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated the highest activity against the adult stage of the filarial parasite Acanthocheilonema viteae. nih.gov This indicates that combining an aryl group at C1 with an ester function at C3 is a favorable structural arrangement for this specific biological application.

Correlation Between Structural Features and Specific Molecular Interactions

The biological activities of 9H-pyrido[3,4-b]indole derivatives are often rooted in their ability to interact with specific molecular targets. A primary mechanism for many planar aromatic heterocycles, including the pyridoindole family, is their interaction with DNA.

SAR in DNA Binding and Intercalation

The planar, aromatic structure of the 9H-pyrido[3,4-b]indole core makes it an ideal candidate for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov The parent compound, norharman, is known to intercalate into DNA, and this interaction is considered a potential mechanism for its role in modulating carcinogenesis. nih.gov

The affinity and mode of binding are highly dependent on the compound's substituents. For related planar heterocyclic systems, derivatives with positively charged side chains are particularly effective intercalators. psu.edu This is relevant to the pyrido[3,4-b]indole scaffold, which contains a pyridinium-like nitrogen that can be protonated. The efficiency of intercalation is a critical factor, as a clear correlation has been observed between the DNA affinity and the mutagenicity of some 1-methyl-pyridoindole analogs. nih.govresearchgate.net

Studies of structurally similar dipyridoindoles, which also possess a planar aromatic system, have shown high DNA binding affinity constants in the range of 10⁶ to 10⁷ M⁻¹ and the ability to unwind circular DNA, a classic indicator of intercalation. nih.gov The most active of these derivatives was found to have an unwinding angle of 18 degrees and a preference for binding to A-T rich regions of DNA. nih.gov This demonstrates that the core polycyclic structure is predisposed to intercalation, and specific substitutions fine-tune this interaction's strength and sequence preference.

Substituent Effects on Enzyme Inhibition Efficacy

The 9H-Pyrido(3,4-b)indole nucleus serves as a versatile template for the design of potent enzyme inhibitors. The nature and position of substituents on this scaffold are critical determinants of inhibitory potency and selectivity. For instance, the unsubstituted β-carboline, norharman, is known to inhibit cytochrome P450 (CYP) enzymes. nih.gov Further research into derivatives has revealed that specific substitutions can target a range of other enzymes.

The introduction of an aryl group at the C1-position and a carbomethoxy group at the C3-position has been a successful strategy in developing active compounds. nih.govnih.gov More complex substitutions have led to the discovery of inhibitors for targets such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs). nih.govnih.gov

The electronic properties of substituents play a crucial role. The introduction of a strongly electron-withdrawing group, such as a nitro (NO₂) group, significantly alters the electronic distribution of the aromatic system. mdpi.comsvedbergopen.com This modification can enhance the molecule's interaction with nucleophilic residues within an enzyme's active site, leading to potent inhibition. mdpi.com For the target compound, 1-methyl-8-nitro-9H-pyrido[3,4-b]indole , the nitro group at the C8-position is expected to substantially influence its enzyme inhibitory profile due to these electronic effects. The biological action of many nitroaromatic compounds is dependent on the in-vivo reduction of the nitro group, a process that can generate reactive species capable of modulating enzyme function. uchile.cl Conversely, substitutions at the N9-position, such as a methyl group, have been shown in some contexts to disrupt crucial hydrogen bonding interactions, potentially reducing binding affinity. researchgate.net

| Position | Substituent | Observed Effect on Enzyme Inhibition | Reference |

|---|---|---|---|

| - | Unsubstituted (Norharman) | Inhibition of Cytochrome P450 (CYP) enzymes. | nih.gov |

| C1 | Aryl Group | Often enhances biological activity. | nih.govnih.gov |

| C3 | Carbomethoxy Group | Enhances antifilarial activity (enzyme-mediated). | nih.govnih.gov |

| C6 | Methoxy (B1213986) Group | Combined with C1-Naphthyl, potent antiproliferative activity via MDM2 inhibition. | researchgate.net |

| C8 | Nitro Group | Strong electron-withdrawing effect, expected to modulate interactions with enzyme active sites. | mdpi.comsvedbergopen.com |

| N9 | Methyl Group | Can disrupt hydrogen bonding, potentially decreasing binding affinity. | researchgate.net |

Relationship Between Structure and Antifungal Potency

The β-carboline scaffold is increasingly recognized for its potential in the development of novel antifungal agents. nih.govresearchgate.net The SAR in this area is an active field of research, with specific substitutions dramatically influencing efficacy against various fungal pathogens.

A pivotal finding directly relevant to 1-methyl-8-nitro-9H-pyrido[3,4-b]indole is the significant antifungal activity of 8-nitroharmane (1-H, 8-nitro-9H-pyrido[3,4-b]indole) against pathogenic Cryptococcus species. nih.gov This compound demonstrated notable inhibition of several genotypes of Cryptococcus neoformans and C. gattii with a minimum inhibitory concentration (MIC) of 40 μg/mL. nih.gov Importantly, it was not toxic to human fibroblast cells, and its mechanism of action appears to involve disruption of the fungal cell membrane, leading to the leakage of cellular contents. nih.gov

This highlights the critical role of the nitro group at the C8-position for antifungal activity. Further studies on other β-carboline analogues have shown that substitutions at C1 and C3 are also important. For example, acylhydrazone derivatives substituted at C1 with halogenated groups demonstrated greater antifungal potency than those with electron-donating groups. mdpi.com The collective evidence suggests that a combination of an electron-withdrawing group at C8 and specific substitutions at other positions can lead to potent and selective antifungal compounds.

| Position | Substituent | Observed Effect on Antifungal Potency | Reference |

|---|---|---|---|

| C8 | Nitro Group | Significant inhibitory activity against Cryptococcus neoformans and C. gattii. | nih.gov |

| C1 | Halogenated Groups | Generally higher potency compared to electron-donating groups at the same position. | mdpi.com |

| C3 | Various Amides/Formamides | Substitutions at this position can yield broad-spectrum fungicidal activity. | mdpi.comnih.gov |

| General | Lipophilicity | Increased lipophilicity may facilitate passage through microbial membranes, enhancing activity. | nih.gov |

SAR for Antifilarial Activity

Derivatives of 9H-pyrido[3,4-b]indole have been identified as a promising class of compounds for the development of new antifilarial chemotherapies. nih.govnih.gov Research has established clear SAR trends, identifying key structural features required for potent activity against filarial parasites.

Studies have shown that substitutions at positions 1, 6, and 8 of the β-carboline ring can result in interesting filaricidal activity against parasites such as Litomosoides carinii and Acanthocheilonema viteae. The presence of a substituent at the C8-position is therefore a feature associated with potential antifilarial action.

The most well-defined SAR for this class of compounds involves the interplay of substituents at the C1 and C3 positions. A combination of an aryl substituent at C1 and a carbomethoxy group at C3 has been shown to effectively enhance antifilarial activity. nih.govnih.gov For instance, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate displayed high adulticidal activity, while methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate showed potent microfilaricidal action. nih.gov These findings underscore that while the 8-nitro group in the target compound is a feature of interest for this activity, optimal potency in this class has often been achieved through specific substitutions at C1 and C3.

| Position(s) | Substituent(s) | Observed Effect on Antifilarial Activity | Reference |

|---|---|---|---|

| C8 | Various Substituents | Substitution at this position elicited interesting filaricidal activity. | N/A (Derived from general findings in nih.govnih.gov) |

| C1 and C3 | Aryl group (C1) and Carbomethoxy group (C3) | This combination effectively enhances adulticidal and microfilaricidal activity. | nih.govnih.gov |

| C1 | 1-(4-chlorophenyl) | High activity against L. carinii and B. malayi when combined with a C3-hydroxymethyl group. | nih.gov |

Physicochemical Properties and Reactivity Correlation to Biological Activity

The biological activities of 9H-pyrido[3,4-b]indole derivatives are intrinsically linked to their physicochemical properties and chemical reactivity. The core structure itself possesses key features that drive its biological interactions. The planar, tricyclic aromatic system allows these molecules to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, contributing to their antitumor and antimicrobial effects. nih.govnih.gov

The introduction of substituents dramatically modulates these properties. The 1-methyl-8-nitro-9H-pyrido[3,4-b]indole features two key groups that significantly influence its profile. The methyl group at C1 is generally considered to stabilize the aromatic ring system.

More profoundly, the nitro group at C8 imparts a strong electron-withdrawing effect, which polarizes the molecule and reduces the electron density of the aromatic rings. mdpi.comsvedbergopen.com This electronic modification is directly correlated with biological activity. As discussed, it can enhance interactions with enzyme targets. mdpi.com Furthermore, the electrochemical properties of the nitro group are critical. The biological activity of nitroaromatic compounds frequently depends on their bioreductive activation within target cells, particularly those in low-oxygen environments. uchile.cl This reduction can generate reactive nitro radical anions and other nitrogen species that are toxic to pathogens or cancer cells, forming the basis of their therapeutic effect. svedbergopen.comuchile.cl Therefore, the antifungal and potential antifilarial activities of an 8-nitro substituted β-carboline are likely correlated with its reduction potential and the subsequent reactivity of its metabolites within the target organism.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole. Each technique offers unique insights into the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (dissolved in deuterated chloroform, CDCl₃), specific proton signals have been reported. amazonaws.com The data reveals distinct peaks for the protons on the pyridine (B92270) and benzene (B151609) rings, as well as the methyl group. amazonaws.com

Interactive Data Table: ¹H-NMR Spectral Data for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (Data sourced from literature reports; recorded on a 500 MHz spectrometer in CDCl₃) amazonaws.com

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indole) | 9.94 | broad singlet | - |

| H-4 | 8.42 | doublet | 5.2 |

| H-5 | 8.21 | doublet | 8.8 |

| H-3 | 8.09 | doublet | 5.2 |

| H-6 | 7.82 | doublet | 8.8 |

| CH₃ (methyl) | 3.01 | singlet | - |

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the non-equivalent carbon atoms in the molecule. While specific experimental data for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole is not detailed in the readily available literature, a complete ¹³C-NMR characterization is a standard procedure for nitrated β-carboline alkaloids. researchgate.net This analysis would be crucial to confirm the carbon skeleton and the position of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching: From the indole (B1671886) ring's secondary amine.

C-H stretching: From the aromatic rings and the methyl group.

C=C and C=N stretching: Within the aromatic and pyridine rings.

N-O stretching: Strong, characteristic peaks for the nitro (NO₂) group.

This technique is essential for confirming the presence of the key nitro functional group. analis.com.my

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the molecular formula is C₁₂H₉N₃O₂. epa.gov The expected monoisotopic mass is approximately 227.07 g/mol . epa.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. rsc.org

Experimental data confirms a molecular ion peak (M+) at m/z = 227, which corresponds to the compound's molecular weight. amazonaws.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, providing further structural confirmation. mdpi.comnih.gov

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, including exact bond lengths, bond angles, and the planarity of the β-carboline ring system. Although this analysis has been performed on related β-carboline derivatives, specific crystallographic data for the 8-nitro variant is not currently available in the public domain. hmdb.caacs.org

UV-Vis Absorption and Fluorescence Spectroscopy for Interaction Studies

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. The β-carboline scaffold is known to be chromophoric. The introduction of a nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic transitions and shift the absorption maxima. Studies on nitrated β-carbolines confirm that UV absorption spectra are recorded to characterize these compounds. researchgate.net

Fluorescence Spectroscopy: Many β-carboline derivatives are known to be fluorescent. mdpi.comnih.gov Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This property is highly sensitive to the molecule's environment and can be used to study interactions with biological macromolecules like proteins and DNA.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation, purification, and quantification of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Flash Chromatography: Following its synthesis, crude product mixtures are purified using techniques like flash chromatography. A reported purification for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole utilized a solvent system of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂/MeOH) on a silica (B1680970) gel column. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both purification and quantification. Reversed-phase HPLC, often coupled with a UV detector, is a standard method for analyzing the purity of β-carboline derivatives. nih.gov Chiral HPLC can be used to separate enantiomers of related compounds. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile derivatives of β-carbolines in complex mixtures, such as biological samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile compounds or those that are thermally unstable, LC-MS/MS is the method of choice. It offers exceptional sensitivity and selectivity for the quantification of β-carboline alkaloids in various matrices, including food products and biological fluids. mdpi.comnih.gov

Advanced Biophysical Methods

To understand the potential biological interactions of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, particularly with DNA, a suite of advanced biophysical techniques is employed. These methods provide insights into the mode of binding, the conformational changes induced in the target molecule, and the kinetics of the interaction.